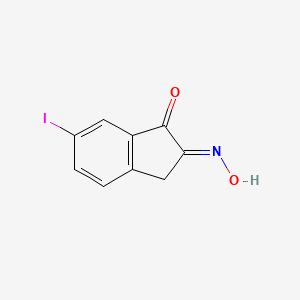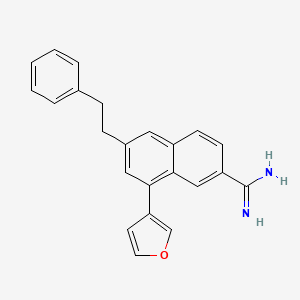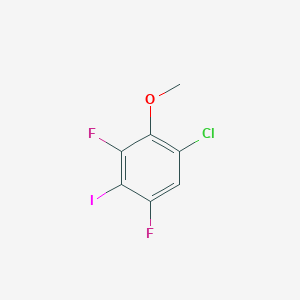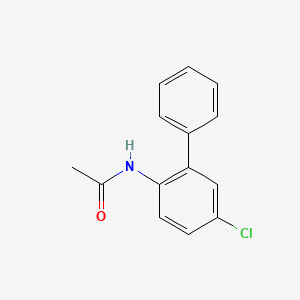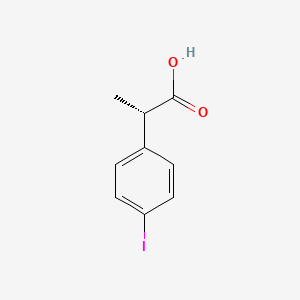
(S)-2-(4-Iodophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Iodophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It features an iodine atom attached to the para position of the phenyl ring, making it a halogenated derivative of phenylpropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Iodophenyl)propanoic acid typically involves the iodination of a suitable precursor. One common method is the iodination of (S)-2-phenylpropanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-2-(4-Iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The iodine atom can be reduced to form the corresponding phenylpropanoic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Phenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids, depending on the nucleophile used.
科学的研究の応用
(S)-2-(4-Iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used as a probe to study biological processes involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-2-(4-Iodophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-2-Phenylpropanoic acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
(S)-2-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
(S)-2-(4-Chlorophenyl)propanoic acid: Contains a chlorine atom, offering different chemical and biological properties.
Uniqueness
(S)-2-(4-Iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules and its overall stability.
特性
分子式 |
C9H9IO2 |
|---|---|
分子量 |
276.07 g/mol |
IUPAC名 |
(2S)-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
RMPXUPUAZGKDBN-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)I)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


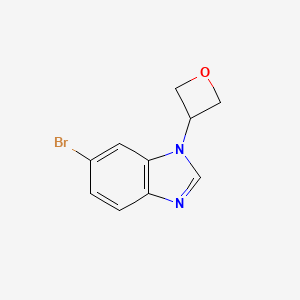

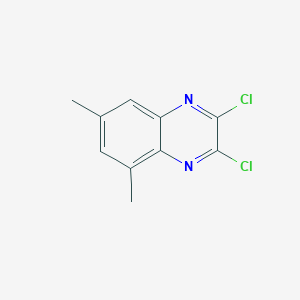



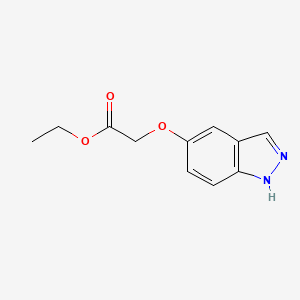
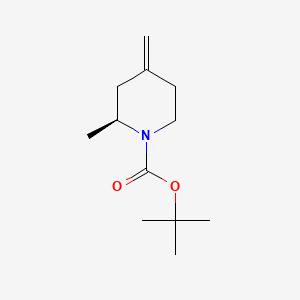
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
